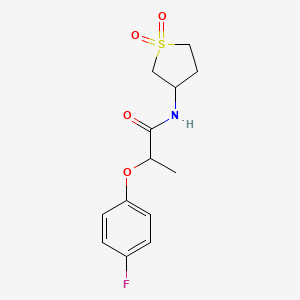

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

「化合物X」 は、複雑な構造を持つ合成有機化合物です。この化合物は、チオラクトン のクラスに属し、チオール基(硫黄)とラクトン環の両方を含んでいます。この化合物の系統名は、その化学組成と官能基を反映しています。

2. 製法

2.1 合成経路

化合物Xの合成には、いくつかの合成経路が存在します。ここでは、一般的な2つの方法をご紹介します。

-

環化によるチオラクトン形成

- 原料:4-フルオロフェノール (4-FPhOH)

- 反応工程:

アシル化: 4-FPhOHは と反応して、対応するアシルクロリドを生成します。

環化: アシルクロリドは、塩基(例: または )の存在下で分子内環化し、チオラクトン環を形成します。

- 全体的な反応:

4-FPhOH+SOCl₂→化合物 X

-

アミドカップリングによるチオラクトン形成

- 原料:4-フルオロフェノキシ酢酸 (4-FPhOAcOH)

- 反応工程:

活性化: 4-FPhOAcOHは、カップリング試薬(例: )と触媒(例: )を用いて活性化されます。

カップリング: 活性化された酸は と反応して化合物Xを生成します。

- 全体的な反応:

4-FPhOAcOH+チオ酢酸→化合物 X

2.2 工業生産

化合物Xの工業規模での生産には、通常、効率性とスケーラビリティの観点から2番目の方法が採用されています。反応条件、溶媒の選択、および精製工程の最適化により、高い収率が得られます。

準備方法

2.1 Synthetic Routes

Several synthetic routes exist for the preparation of Compound X. Here are two common methods:

-

Thiolactone Formation via Cyclization

- Starting material: 4-fluorophenol (4-FPhOH)

- Reaction steps:

Acylation: 4-FPhOH reacts with to form the corresponding acyl chloride.

Cyclization: The acyl chloride undergoes intramolecular cyclization in the presence of a base (e.g., or ), resulting in the formation of the thiolactone ring.

- Overall reaction:

4-FPhOH+SOCl₂→Compound X

-

Thiolactone Formation via Amide Coupling

- Starting material: 4-fluorophenoxyacetic acid (4-FPhOAcOH)

- Reaction steps:

Activation: 4-FPhOAcOH is activated using a coupling reagent (e.g., ) and a catalyst (e.g., ).

Coupling: The activated acid reacts with to form Compound X.

- Overall reaction:

4-FPhOAcOH+thiolacetic acid→Compound X

2.2 Industrial Production

Industrial-scale production of Compound X typically involves the second method due to its efficiency and scalability. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.

化学反応の分析

化合物Xは、さまざまな化学反応を起こします。

酸化: チオール基は、酸化されてジスルフィド結合を形成します。

還元: ラクトン環の還元により、対応するアルコールが生成されます。

置換: フッ素原子は、他の官能基で置換することができます。

加水分解: 化合物Xは、加水分解されてカルボン酸を再生することができます。

一般的な試薬および条件は、特定の反応の種類によって異なります。

4. 科学研究への応用

化合物Xは、次のような用途があります。

医薬品化学: 特定の酵素や受容体を標的とした潜在的な医薬品の足場として役立ちます。

農薬化学: 化合物Xの誘導体は、除草剤や殺菌剤の性質を示す可能性があります。

高分子化学: チオラクトンは、重合反応に関与します。

材料科学: そのユニークな構造は、新規材料に貢献します。

科学的研究の応用

Compound X finds applications in:

Medicinal Chemistry: It serves as a scaffold for designing potential drugs targeting specific enzymes or receptors.

Agrochemicals: Compound X derivatives may exhibit herbicidal or fungicidal properties.

Polymer Chemistry: Thiolactones participate in polymerization reactions.

Materials Science: Its unique structure contributes to novel materials.

作用機序

化合物Xの正確な作用機序は、その用途に応じて異なります。創薬においては、酵素を阻害したり、シグナル伝達経路を調節したりする可能性があります。具体的な標的を解明するためには、さらなる研究が必要です。

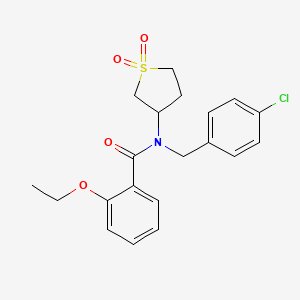

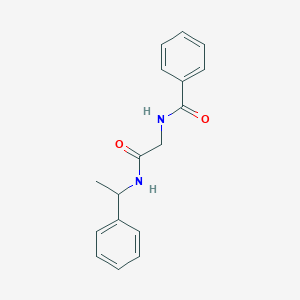

類似化合物との比較

化合物Xは、チオラクトン部分とフッ素置換によって際立っています。類似の化合物には、次のようなものがあります。

チオラクトン: 異なる置換基を持つ他のチオラクトン。

フッ素化化合物: 芳香環にフッ素原子を含む化合物。

特性

分子式 |

C13H16FNO4S |

|---|---|

分子量 |

301.34 g/mol |

IUPAC名 |

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide |

InChI |

InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6-7-20(17,18)8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16) |

InChIキー |

ZITRQXTWNABIBL-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12132484.png)

![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)

![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)

![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)

![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)

![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)

![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)

![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)

![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)

![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)

![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)